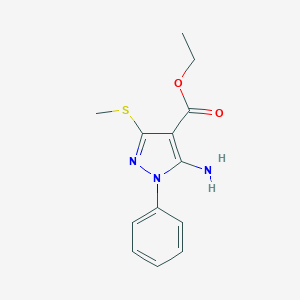

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a phenyl group at the N1 position, a methylthio (-SMe) substituent at C3, and an ester (-COOEt) and amino (-NH2) group at C4 and C5, respectively. This scaffold is of significant interest in medicinal and agrochemical research due to its structural versatility, enabling diverse functionalization for tailored biological activities. Key synthetic routes involve cyclocondensation reactions of α,β-unsaturated carbonyl precursors with hydrazines, followed by modifications such as nucleophilic substitution or esterification .

Properties

IUPAC Name |

ethyl 5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-3-18-13(17)10-11(14)16(15-12(10)19-2)9-7-5-4-6-8-9/h4-8H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVZUHGDJFOJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1SC)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409307 | |

| Record name | Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40745-03-7 | |

| Record name | Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazinecarbothioamides with ethyl 2-cyano-3,3-bis(methylthio)acrylate. This reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and elimination, to form the desired pyrazole derivative . The reaction is usually carried out in ethanol with triethylamine as a catalyst under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Tin(II) chloride, iron powder.

Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate has demonstrated significant pharmacological activity, particularly in the development of anti-inflammatory and analgesic agents.

Case Study: Synthesis and Pharmacological Activity

A study published in ResearchGate examined the synthesis of various derivatives of this compound and their biological activities. The synthesized compounds were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema in rats. Results indicated that certain derivatives exhibited notable inhibition of inflammation, suggesting potential therapeutic applications in treating conditions such as arthritis .

Agricultural Applications

The compound has also been explored for its potential use as a pesticide or herbicide due to its ability to disrupt specific biochemical pathways in plants.

Case Study: Herbicidal Activity

Research indicates that derivatives of this compound exhibit herbicidal properties against various weed species. A study evaluated the efficacy of these compounds in controlling weed growth in agricultural settings. Results showed a significant reduction in weed biomass, supporting their potential use as environmentally friendly herbicides .

Material Science

In addition to its biological applications, this compound has been investigated for its utility in material science, particularly in the synthesis of novel polymers.

Case Study: Polymer Synthesis

A recent study focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. The results indicated that polymers modified with this compound demonstrated improved tensile strength and resistance to thermal degradation compared to unmodified polymers .

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations at the N1 Position

Key Observations :

- Electron-withdrawing groups (e.g., tetrafluoro, trichloro) at N1 enhance thermal stability (higher melting points) and fungicidal potency due to increased lipophilicity and target binding .

- Aromatic heterocycles (e.g., thiophene, quinoline) shift activity toward antibacterial applications, likely due to improved membrane penetration .

Modifications at the C3 Position (Methylthio Group)

Key Observations :

Functional Group Variations at C4 (Ester/Carboxylate)

Key Observations :

- Ester groups (-COOEt) enhance solubility and bioavailability, making them preferable for agrochemical formulations .

- Carbonitriles (-CN) serve as versatile intermediates for synthesizing Schiff bases or amines with expanded bioactivity .

Structural and Crystallographic Insights

- Crystal Packing: The title compound’s analogs (e.g., compound 5 ) crystallize in monoclinic systems (space group P21/c), with intermolecular hydrogen bonds (N-H···O) stabilizing the lattice. Such packing patterns correlate with thermal stability .

- Electron Density Maps : X-ray studies of analogs (e.g., thiophene derivatives ) reveal planar pyrazole cores, facilitating π-π stacking with biological targets .

Biological Activity

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammation. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The compound is synthesized through the condensation of various hydrazides with ketene dithioacetal. The process involves heating these reactants in an anhydrous ethanol environment, followed by recrystallization to yield the final product. The synthesis pathway is illustrated below:

- Reactants : Hydrazides and ketene dithioacetal.

- Conditions : Anhydrous ethanol, reflux for 4 hours.

- Purification : Recrystallization from dimethylformamide.

The resulting compound has been characterized using techniques such as NMR and X-ray crystallography, confirming its molecular structure and purity.

Analgesic and Anti-inflammatory Properties

A series of studies have evaluated the analgesic and anti-inflammatory activities of this compound and its derivatives. In particular, compounds derived from this structure have shown promising results:

- Significant Activities : Compounds 3a, 3c, and 3d exhibited notable analgesic and anti-inflammatory effects at doses of 25 mg/kg.

- Ulcerogenic Potential : These compounds displayed lower ulcerogenic potential compared to standard NSAIDs like diclofenac sodium, indicating a favorable safety profile.

The following table summarizes the biological activities observed in various studies:

| Compound | Analgesic Activity (mg/kg) | Anti-inflammatory Activity | Ulcer Index |

|---|---|---|---|

| 3a | 25 | Significant | Low |

| 3c | 25 | Significant | 0.95 |

| 3d | 25 | Significant | 0.90 |

The proposed mechanism for the analgesic and anti-inflammatory effects involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Additionally, the presence of the methylthio group may enhance the lipophilicity of these compounds, potentially improving their bioavailability and efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

- Study on In Vivo Efficacy : In a controlled study, compounds derived from this pyrazole exhibited a reduction in pain response in animal models comparable to traditional analgesics.

- Comparative Analysis with NSAIDs : When compared with standard NSAIDs like ibuprofen and diclofenac, these pyrazole derivatives showed reduced side effects while maintaining similar therapeutic efficacy.

Q & A

Q. What synthetic routes are commonly employed to synthesize Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization of the amino group. For example, reacting 5-amino-3-methylthio-pyrazole-4-carboxylate with acid anhydrides or chlorides introduces diverse substituents . Characterization involves IR spectroscopy (C=O and N–H stretches), (amine protons at δ 5.2–6.8 ppm), and mass spectrometry to confirm molecular weight. Elemental analysis ensures purity (>98%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this pyrazole derivative?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm, amine N–H at ~3300 cm) .

- : Assigns aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and methylthio protons (δ 2.5–2.7 ppm) .

- X-ray Crystallography : Resolves 3D structure, confirming bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles between aromatic rings .

Q. How can researchers assess the purity of this compound during synthesis?

Purity is validated via:

- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 54.1%, H: 4.9%, N: 11.5%, S: 10.5%) .

- Chromatography : HPLC or TLC with UV detection at 254 nm ensures no residual starting materials .

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing substituents at the 5-amino position?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amino group for acylations .

- Catalysis : Use of trifluoroacetic acid (TFA) accelerates cyclization in toluene, achieving yields >85% .

- Temperature Control : Reactions at 80–100°C minimize side products (e.g., over-alkylation) .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 for anti-inflammatory activity). Docking scores (< -7 kcal/mol) indicate strong binding .

- DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential maps to identify reactive sites (e.g., nucleophilic amino group) .

Q. What experimental and theoretical approaches resolve contradictions in spectral data (e.g., unexpected splitting)?

- Variable Temperature NMR : Distinguishes dynamic effects (e.g., hindered rotation of the phenyl group) .

- SC-XRD Validation : Single-crystal X-ray structures clarify ambiguous proton environments (e.g., confirming methylthio orientation) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., S···H contacts) influencing spectral shifts .

Q. How do reaction conditions influence the regioselectivity of pyrazole ring functionalization?

- Steric Effects : Bulky substituents (e.g., phenyl at position 1) direct electrophiles to the less hindered 5-amino group .

- Electronic Effects : Electron-withdrawing groups (e.g., methylthio at position 3) activate the amino group for nucleophilic substitutions .

Q. What methodologies evaluate the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via LC-MS. Degradation products (e.g., hydrolyzed carboxylic acid) are identified at pH >10 .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (>200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.